p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
CAS No.: 77694-28-1
Cat. No.: VC18494776
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77694-28-1 |
|---|---|
| Molecular Formula | C13H14ClNO3 |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
| Standard InChI | InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | FRVXCGFGNRRTFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The IUPAC name of this compound is 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide, reflecting its benzamide core substituted with a chlorine atom at the para position and a 5,5-dimethyl-2-oxotetrahydrofuran-3-yl group attached to the amide nitrogen . Key identifiers include:
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 77694-28-1 | |
| SMILES | CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C | |
| InChIKey | FRVXCGFGNRRTFN-UHFFFAOYSA-N |
The compound is also known by synonyms such as BENZAMIDE, p-CHLORO-N-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURYL)- and 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide, which are critical for database searches and patent literature .
Molecular Structure
The molecule comprises a benzamide scaffold with a chlorine atom at the para position of the aromatic ring. The amide nitrogen is bonded to a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a ketone oxygen at the 2-position . This configuration introduces steric hindrance and electronic effects that influence reactivity and biological interactions.
Synthetic Methodologies and Reaction Optimization
Multi-Step Synthesis
The synthesis typically involves a two-step process:
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Condensation: A benzoyl chloride derivative reacts with an amine precursor under controlled conditions to form the amide bond.
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Cyclization: The tetrahydrofuran ring is introduced via modifications such as intramolecular cyclization or ring-closing metathesis.
Reaction parameters like temperature (30–160°C), solvent choice (dichloromethane, toluene), and stoichiometric ratios are optimized to enhance yield and purity. For instance, the use of Pivalic acid (PivOH) as a solvent at 160°C significantly improves selectivity during maleimide coupling reactions .
Catalytic Systems
Palladium catalysts, such as and , have been employed in analogous reactions to facilitate C–H activation and cross-coupling steps . Silver acetate () often serves as an oxidant to regenerate the catalytic species, while lithium chloride () modulates reactivity .
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Signals for aromatic protons appear in the 7.4–8.5 ppm range, while the tetrahydrofuran ring protons resonate between 2.5–5.0 ppm. Methyl groups on the tetrahydrofuran ring produce singlets near 1.3 ppm .
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NMR: The amide carbonyl () is observed at ~170 ppm, and the ketone oxygen in the tetrahydrofuran ring resonates at ~175 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at 1650–1750 cm correspond to the amide and ketone carbonyl groups. Aromatic C–Cl stretching vibrations appear near 750 cm.
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